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Compound of Interest

Compound Name: 2-Ethyl-2-phenylbutyronitrile

Cat. No.: B1294306 Get Quote

Introduction

The synthesis of 2-Ethyl-2-phenylbutyronitrile, a dialkylated derivative of phenylacetonitrile,

is a key transformation in the preparation of various chemical intermediates. The reaction

proceeds by the sequential alkylation of the acidic α-carbon of phenylacetonitrile. Due to the

difference in acidity between the benzylic protons of the starting material and the mono-

alkylated intermediate, a stepwise approach is often most effective.

The initial mono-ethylation to 2-phenylbutyronitrile can be achieved with high selectivity and

yield using Phase-Transfer Catalysis (PTC). This method is advantageous as it avoids the need

for strictly anhydrous conditions or hazardous reagents like sodium amide.[1][2] However, the

second ethylation is more challenging because the remaining α-proton on 2-phenylbutyronitrile

is less acidic. Therefore, this step typically requires a stronger base, such as sodium amide, in

an anhydrous aprotic solvent to efficiently generate the necessary carbanion for the final

alkylation.[3]

These application notes provide detailed protocols for a reliable two-step synthesis suitable for

research and development professionals.
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Step 1: Mono-ethylation (PTC)

Step 2: Second Ethylation

Phenylacetonitrile

1. EtBr, 50% NaOH (aq)
2. Benzyltriethylammonium chloride

2-Phenylbutyronitrile

1. NaNH2, Toluene
2. EtBr

2-Ethyl-2-phenylbutyronitrile

Click to download full resolution via product page

Caption: Overall two-step synthesis pathway.

Quantitative Data Summary
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The following table summarizes representative quantitative data for the two-step synthesis of 2-
Ethyl-2-phenylbutyronitrile.

Parameter
Protocol 1: Mono-
ethylation (PTC)

Protocol 2: Second
Ethylation (Sodium Amide)

Starting Material Phenylacetonitrile 2-Phenylbutyronitrile

Product 2-Phenylbutyronitrile 2-Ethyl-2-phenylbutyronitrile

Base
50% Aqueous Sodium

Hydroxide
Sodium Amide (NaNH₂)

Alkylating Agent Ethyl Bromide Ethyl Bromide

Catalyst/Solvent
Benzyltriethylammonium

chloride / Benzene
Toluene (anhydrous)

Temperature 28–40°C[1]
16-30°C (anion formation),

Reflux (alkylation)

Reaction Time ~3.5 hours[1] 3-6 hours

Reported Yield 78–84%[1][2]
Yields can vary; typically

moderate to good

Product Purity High, purified by distillation[1]
Requires careful purification

from byproducts

Reference
Organic Syntheses, Coll. Vol.

6, p.897[1][2]

General procedure based

on[3][4]

Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbutyronitrile via Phase-
Transfer Catalysis
This protocol is adapted from a reliable procedure published in Organic Syntheses and is

highly selective for the mono-alkylation of phenylacetonitrile.[1][2]

Materials:
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Phenylacetonitrile (257 g, 2.20 moles)

50% Aqueous Sodium Hydroxide (540 mL)

Benzyltriethylammonium chloride (5.0 g, 0.022 mole)

Ethyl Bromide (218 g, 2.00 moles)

Benzene

Dilute Hydrochloric Acid

Anhydrous Magnesium Sulfate

Equipment:

3-L four-necked, round-bottomed flask

Mechanical stirrer

Dropping funnel

Thermometer

Reflux condenser

Procedure:

Charge the flask with 540 mL of 50% aqueous sodium hydroxide, 257 g of phenylacetonitrile,

and 5.0 g of benzyltriethylammonium chloride.

Begin stirring and add 218 g of ethyl bromide dropwise over approximately 100 minutes,

maintaining the internal temperature between 28–35°C. Use a cold-water bath for cooling if

necessary.[1]

After the addition is complete, continue stirring for 2 hours at the same temperature.

Increase the reaction temperature to 40°C and stir for an additional 30 minutes.[1]
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Cool the reaction mixture to 25°C.

Work-up: Add 750 mL of water and 100 mL of benzene to the cooled mixture. Transfer to a

separatory funnel and separate the layers.

Extract the aqueous phase with an additional 200 mL of benzene.

Combine the organic layers and wash successively with 200 mL of water, 200 mL of dilute

hydrochloric acid, and 200 mL of water.[1]

Dry the organic layer over anhydrous magnesium sulfate.

Purification: Remove the solvent by distillation under reduced pressure. Distill the resulting

crude product through a Vigreux column to yield 225–242 g (78–84%) of pure 2-

phenylbutyronitrile. Boiling point: 102–104°C (7 mm Hg).[1]
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1. Charge Flask
- 50% NaOH (aq)

- Phenylacetonitrile
- PTC Catalyst

2. Add Ethyl Bromide
- Dropwise over 100 min
- Maintain T = 28-35°C

3. Stir & Heat
- Stir 2h at 28-35°C

- Heat to 40°C for 30 min

4. Quench & Extract
- Cool to 25°C

- Add H₂O and Benzene
- Separate layers

5. Wash Organic Layer
- H₂O wash

- Dilute HCl wash
- H₂O wash

6. Dry & Concentrate
- Dry with MgSO₄

- Remove solvent (rotovap)

7. Purify
- Vacuum Distillation

- Collect 2-Phenylbutyronitrile

Click to download full resolution via product page

Caption: Experimental workflow for Protocol 1.
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Protocol 2: Synthesis of 2-Ethyl-2-phenylbutyronitrile
via Sodium Amide Alkylation
This protocol describes the ethylation of the less-reactive 2-phenylbutyronitrile intermediate

using the strong base sodium amide. Caution: Sodium amide (NaNH₂) is highly reactive and

can ignite or explode on contact with water or air.[5] Handle only under an inert atmosphere

(e.g., nitrogen or argon) in anhydrous solvents.

Materials:

2-Phenylbutyronitrile (145 g, 1.0 mole)

Sodium Amide (NaNH₂) (43 g, 1.1 mole)

Ethyl Bromide (120 g, 1.1 mole)

Anhydrous Toluene

Saturated Ammonium Chloride (NH₄Cl) solution

Anhydrous Magnesium Sulfate

Equipment:

2-L three-necked, round-bottomed flask (oven-dried)

Mechanical stirrer

Dropping funnel

Reflux condenser with a drying tube or inert gas inlet

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Set up the oven-dried glassware under an inert atmosphere.
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Charge the flask with 43 g of sodium amide and 500 mL of anhydrous toluene.

With vigorous stirring, add a solution of 145 g of 2-phenylbutyronitrile in 200 mL of anhydrous

toluene dropwise. Maintain the temperature between 16-30°C. An exotherm and gas

evolution (ammonia) may be observed.

After the addition is complete, stir the resulting suspension at room temperature for 1.5-2

hours to ensure complete formation of the carbanion.

Slowly add 120 g of ethyl bromide dropwise. An exothermic reaction may occur.

After the addition, heat the mixture to reflux and maintain for 2-4 hours, monitoring the

reaction progress by TLC or GC.

Work-up: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the

slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution

ceases.

Add 300 mL of water and transfer the mixture to a separatory funnel. Separate the layers.

Wash the organic layer with water (2 x 200 mL) and then brine (1 x 200 mL).

Dry the organic layer over anhydrous magnesium sulfate.

Purification: Remove the solvent by distillation under reduced pressure. The crude product

should be carefully purified by fractional vacuum distillation to separate the desired 2-Ethyl-
2-phenylbutyronitrile from any unreacted starting material or byproducts.
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1. Setup & Inert Atmo.
- Oven-dried glassware
- N₂ or Ar atmosphere

2. Form Anion
- Suspend NaNH₂ in Toluene
- Add 2-Phenylbutyronitrile

- Stir 1.5-2h at RT

3. Add Ethyl Bromide
- Dropwise addition

- Heat to reflux for 2-4h

4. Quench Reaction
- Cool in ice bath

- Slowly add sat. NH₄Cl (aq)

5. Extract & Wash
- Add H₂O, separate layers
- Wash with H₂O and Brine

6. Dry & Concentrate
- Dry with MgSO₄

- Remove solvent (rotovap)

7. Purify
- Fractional Vacuum Distillation

- Collect final product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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